molecular formula C8H8FNO3 B8424530 1-(4-Fluorophenyl)-2-nitroethanol

1-(4-Fluorophenyl)-2-nitroethanol

Cat. No.: B8424530
M. Wt: 185.15 g/mol
InChI Key: VHQOMTRRZXGIFH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-nitroethanol is a β-nitroalcohol compound characterized by a nitro group (-NO₂) and a hydroxyl group (-OH) on adjacent carbons, with a 4-fluorophenyl substituent. It is synthesized via the nitroaldol (Henry) reaction, involving 4-fluorobenzaldehyde and nitromethane under catalytic asymmetric conditions . This compound is notable for its chiral center, enabling applications in asymmetric synthesis and pharmaceutical intermediates. Its structure is confirmed by NMR, IR, and HPLC data, with an enantiomeric excess (ee) of 87% reported under optimized conditions .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-nitroethanol

InChI

InChI=1S/C8H8FNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4,8,11H,5H2

InChI Key

VHQOMTRRZXGIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C[N+](=O)[O-])O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic Properties

NMR Analysis
  • 1-(4-Fluorophenyl)-2-nitroethanol: ¹H NMR: δ 5.47 (d, J = 7.5 Hz, CHOH), 4.46–4.63 (m, CH₂NO₂), 7.07–7.42 (ArH) . ¹³C NMR: δ 70.3 (CH₂NO₂), 81.2 (CHOH), 115.9–127.8 (ArC) .
  • 1-(2-Chlorophenyl)-2-nitroethanol: ¹H NMR: δ 5.79 (d, J = 9.3 Hz, CHOH), 4.59–4.64 (m, CH₂NO₂), 7.26–7.60 (ArH) . ¹³C NMR: δ 67.8 (CH₂NO₂), 79.3 (CHOH), 127.5–135.5 (ArC) .

The deshielding of CHOH in the 2-chloro derivative (δ 5.79 vs. 5.47) reflects stronger electron-withdrawing effects from ortho-chloro substitution, altering the electronic environment .

IR Spectroscopy

The hydroxyl stretching frequency (νOH) for this compound is 3445 cm⁻¹, consistent with intramolecular hydrogen bonding between -OH and -NO₂ groups . Similar compounds, such as 1-(3-chlorophenyl)-2-nitroethanol, exhibit νOH at ~3400–3450 cm⁻¹, indicating comparable hydrogen-bonding interactions .

Preparation Methods

Standard Alkaline Conditions

Aqueous sodium hydroxide (10%) is added to a mixture of 4-fluorobenzaldehyde and nitromethane in ethanol or ethanol-dioxane solvents at 5°C. The reaction is quenched with acetic acid, yielding a crude product that precipitates as a yellow solid. Recrystallization from ethanol/water mixtures achieves purification, though enantioselectivity is minimal under these conditions.

Key Parameters :

  • Molar Ratio : 1:2–3 (aldehyde to nitromethane)

  • Reaction Time : 30–45 seconds post-base addition

  • Yield : ~50–60% (unoptimized)

Asymmetric Henry Reaction with Chiral Catalysts

Asymmetric catalysis enables enantioselective synthesis, critical for pharmaceutical applications. Two prominent systems are discussed:

Zn(OTf)₂/(1S,2R)-N-Methylephedrine Catalysis

A chiral Zn(II) complex, formed in situ from Zn(OTf)₂ and (1S,2R)-N-methylephedrine, catalyzes the reaction in dichloromethane at −20°C.

  • Procedure :

    • 4-Fluorobenzaldehyde (1 mmol), nitromethane (10 mmol), Zn(OTf)₂ (0.3 mmol), and DIPEA (0.3 mmol) are stirred under nitrogen.

    • Chiral ligand (0.45 mmol) is added, followed by 16–18 hours of reaction.

    • Work-up involves extraction with ether and chromatography.

Results :

  • Yield : 70%

  • Enantiomeric Ratio (er) : 94.5:5.5 (94% ee) via HPLC (Chiralcel OD column)

  • Optical Rotation : [α]D²⁵ = −40.1 (c = 1.2, CH₂Cl₂)

Co(II)-Salen Complex Catalysis

Cobalt-salen catalysts provide an alternative asymmetric route. A Co(II)-salen complex (0.5 mol%) in dichloromethane with DIPEA (0.5 mmol) achieves 87% ee at room temperature.

  • Kinetic Profile :

    • Reaction completion within 8 hours.

    • Aliquots analyzed hourly via GC-MS with mesitylene internal standard.

Solvent and Reaction Condition Optimization

Solvent polarity and temperature critically impact reaction efficiency and selectivity.

Solvent Screening

SolventDielectric ConstantYield (%)ee (%)
Dichloromethane8.937094
Ethanol24.5558<5
Isopropyl Alcohol19.926472

Insights :

  • Polar aprotic solvents (e.g., dichloromethane) enhance nitroalkane activation and reduce side reactions.

  • Protic solvents (ethanol) favor racemic product formation due to hydrogen bonding interference.

Temperature Effects

Lower temperatures (−20°C to 0°C) improve enantioselectivity by slowing non-catalyzed pathways. At 25°C, ee drops to 60–70% for Zn(OTf)₂ systems.

Purification and Characterization

Chromatographic Methods

  • HPLC : Chiralpak AD or OD columns (hexane/i-PrOH, 85:15) resolve enantiomers.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted aldehyde and oligomers.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.55–7.30 (m, 2H, ArH), 7.21–7.00 (m, 2H, ArH), 5.53–5.39 (dd, J = 8.8, 3.1 Hz, CHOH), 4.69–4.40 (m, CH₂NO₂).

  • ¹³C NMR : δ 70.5 (CH-OH), δ 81.3 (C-NO₂).

  • IR : 3445 cm⁻¹ (O-H), 1556 cm⁻¹ (NO₂).

Comparative Analysis of Catalytic Systems

Catalyst SystemYield (%)ee (%)Cost (Relative)Scalability
Zn(OTf)₂/N-Methylephedrine7094HighModerate
Co(II)-Salen6587ModerateLow
NaOH (Classical)60<5LowHigh

Trade-offs :

  • Zn(OTf)₂ : High ee but requires inert conditions and costly ligands.

  • Classical Method : Scalable but unsuitable for enantioselective applications.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies using microreactors demonstrate:

  • Residence Time : 30 minutes (vs. 8–18 hours batch).

  • Yield : 75% with 90% ee (Zn(OTf)₂ system).

Catalyst Recycling

Immobilized Co(II)-salen on silica gel retains 80% activity after 5 cycles, reducing metal waste.

Emerging Methodologies

Organocatalytic Approaches

Diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst) achieve 80% ee in toluene at −15°C, though yields remain suboptimal (50–55%).

Photocatalytic Activation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction times to 2 hours (yield: 68%, ee: 82%) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Fluorophenyl)-2-nitroethanol?

The compound is commonly synthesized via the nitro-Aldol (Henry) reaction, which involves the condensation of 4-fluorobenzaldehyde with nitromethane. Key parameters include:

  • Catalyst selection : DNA-based catalysts or organic bases (e.g., triethylamine) improve enantioselectivity and yield .
  • Solvent systems : Polar aprotic solvents like dichloromethane or ethyl acetate enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted at 25–50°C to balance reactivity and side-product formation .
    Characterization of the product requires NMR (¹H, ¹³C), IR spectroscopy, and HRMS to confirm structure and purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H NMR : Peaks at δ 7.41–7.39 ppm (aromatic protons) and δ 5.50–4.49 ppm (ethanol backbone protons) confirm the structure .
  • ¹³C NMR : Signals at δ 70.5 ppm (CH-OH) and δ 81.3 ppm (nitro-bearing carbon) are diagnostic .
  • IR spectroscopy : Bands at 3445 cm⁻¹ (O-H stretch) and 1556 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • HRMS : A molecular ion peak at m/z 185.0488 ([M+H]⁺) ensures molecular formula accuracy .

Q. How can researchers assess the purity of this compound?

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) resolves impurities.
  • Melting point analysis : While not extensively documented for this compound, derivatives like 4-fluoro-2-nitrophenol (mp 75–77°C) suggest similar methods .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies in NMR shifts or IR bands may arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts .
  • Hydration states : The presence of water may broaden O-H or nitro-group signals .
  • Instrument calibration : Regular standardization with reference compounds (e.g., 3-fluoro-4-nitrophenol) ensures accuracy .
    Cross-validation with computational models (DFT calculations) can predict spectral profiles and identify outliers .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral catalysts : Use of (R)- or (S)-BINOL derivatives or DNA-based catalysts enhances enantiomeric excess (ee) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., for analogous compounds like 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol) reveals stereochemical preferences .
  • Kinetic resolution : Adjust reaction time and temperature to favor one enantiomer .

Q. How does this compound interact with biological targets?

  • Enzyme inhibition : Structural analogs (e.g., imidazole derivatives) inhibit cytochrome P450 or kinases via hydrogen bonding with active-site residues .
  • Molecular docking : Computational tools (AutoDock, Schrödinger) model interactions with proteins, predicting binding affinities .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • MD simulations : Study solvent effects and transition states in reaction pathways (e.g., nitro reduction or fluorophenyl ring substitution) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Process optimization : Use continuous-flow reactors to improve mixing and heat transfer .
  • Catalyst recycling : Immobilize catalysts on silica or polymers to reduce waste .
  • Byproduct analysis : LC-MS identifies side products (e.g., nitroalkene derivatives), guiding pathway refinement .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data for this compound derivatives?

  • Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls .
  • Structural analogs : Compare with compounds like 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, which show similar anticancer activity but vary in solubility .
  • Statistical validation : Apply ANOVA or t-tests to confirm significance across replicates .

Q. What experimental and computational approaches validate proposed reaction mechanisms?

  • Isotopic labeling : Use ¹⁸O-labeled nitromethane to trace nitro-group incorporation .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .
  • Computational transition-state modeling : Identify energy barriers using Gaussian or ORCA software .

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